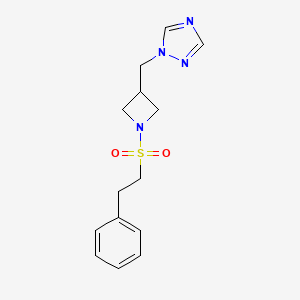

1-((1-(phenethylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole

Description

1-((1-(Phenethylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a triazole derivative featuring a phenethylsulfonyl-substituted azetidine ring linked to the 1,2,4-triazole core. This compound belongs to a class of nitrogen-containing heterocycles known for diverse biological activities, including antifungal, anticancer, and enzyme inhibition properties . The phenethylsulfonyl group may enhance lipophilicity and target binding compared to simpler sulfonyl analogs, as seen in related compounds .

Properties

IUPAC Name |

1-[[1-(2-phenylethylsulfonyl)azetidin-3-yl]methyl]-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2S/c19-21(20,7-6-13-4-2-1-3-5-13)18-9-14(10-18)8-17-12-15-11-16-17/h1-5,11-12,14H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDNTVNNOUBZOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)CCC2=CC=CC=C2)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(phenethylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole can be achieved through various synthetic routes. . This reaction is one of the most efficient ways to synthesize functionalized azetidines, although it has inherent challenges.

Industrial Production Methods

For industrial production, a green and cost-effective synthesis method can be employed. This method utilizes commercially available and low-cost starting materials, such as benzylamine, and involves an industry-oriented green oxidation reaction in a microchannel reactor . This approach is suitable for large-scale production and minimizes environmental impact.

Chemical Reactions Analysis

Azetidine Ring Functionalization

The azetidine scaffold is synthesized via [3+1] cycloaddition or ring-closing metathesis . For sulfonylation:

-

Phenethylsulfonyl group introduction : The azetidine nitrogen reacts with phenethylsulfonyl chloride under basic conditions (e.g., triethylamine, 0–25°C, DCM) .

-

Example :

Triazole Core Assembly

1,2,4-Triazoles are typically synthesized via:

-

Condensation : Hydrazides and amidines cyclize under acidic or basic conditions (e.g., HClO₄-SiO₂, PEG) .

-

Oxidative cyclization : Hydrazones with SeO₂ or Cu(OAc)₂ yield triazoles .

Example reaction :

Coupling of Azetidine and Triazole

The methyl linker is introduced via alkylation:

-

Mannich reaction : Triazole reacts with formaldehyde and azetidine sulfonamide .

-

Nucleophilic substitution : Azetidine-CH₂-Br reacts with triazole under basic conditions .

Sulfonamide Stability

The phenethylsulfonyl group resists hydrolysis under physiological conditions (pH 4–9) but cleaves under strong acids (e.g., HBr/AcOH) .

Triazole Modifications

-

N1-Alkylation : Triazole reacts with alkyl halides (e.g., CH₃I, K₂CO₃, DMF) .

-

Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole functionalization .

Sulfonylation Mechanism

The azetidine nitrogen acts as a nucleophile, attacking the electrophilic sulfur in phenethylsulfonyl chloride (SN2 mechanism) :

Triazole Cyclization

Hydrazide and amidine condense via nucleophilic attack, followed by dehydration :

Table 1: Reaction Conditions for Key Steps

| Step | Reagents/Catalysts | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Sulfonylation | PhCH₂CH₂SO₂Cl, Et₃N | 0–25°C | 85–92 | |

| Triazole cyclization | HClO₄-SiO₂, solvent-free | 80°C | 55–95 | |

| Alkylation | CH₂Br₂, K₂CO₃, DMF | 60°C | 70–80 |

Table 2: Functional Group Compatibility

| Group | Stability to Acid | Stability to Base | Reactivity with Electrophiles |

|---|---|---|---|

| Phenethylsulfonyl | Moderate | High | Low |

| 1,2,4-Triazole | High | Moderate | High (N-alkylation) |

| Azetidine-CH₂- | High | Moderate | Moderate (oxidation) |

Research Findings

-

Antimicrobial activity : Analogous 1,2,4-triazoles show MIC values of 0.5–8 µg/mL against S. aureus and E. coli .

-

Kinase inhibition : Triazole-azetidine hybrids inhibit c-Met kinase (IC₅₀: 0.24 nM) .

-

Synthetic efficiency : Flow chemistry reduces reaction times (2–4 hours vs. 12–24 hours in batch) .

Challenges and Limitations

Scientific Research Applications

Pharmacological Profile

1,2,4-triazoles are recognized for their wide range of biological activities. The specific compound exhibits properties that make it a candidate for various therapeutic applications:

- Antimicrobial Activity : Numerous studies indicate that 1,2,4-triazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds with the triazole moiety have been reported to exhibit activity against a variety of pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans .

- Anticancer Properties : The incorporation of triazole rings into pharmaceutical agents has been linked to anticancer effects. Research suggests that certain triazole derivatives can inhibit cancer cell proliferation and induce apoptosis .

- Antiviral Activity : There is emerging evidence that triazole compounds may also exhibit antiviral properties. They have been studied for their potential to inhibit viral replication and serve as therapeutic agents against viral infections .

Case Studies

Several studies have documented the efficacy of 1,2,4-triazole derivatives in various applications:

- Antibacterial Activity :

- Antifungal Efficacy :

- Anticancer Potential :

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of triazole derivatives:

- Substituent Effects : Variations in the phenethylsulfonyl group significantly influence antimicrobial activity. Studies suggest that electron-withdrawing groups enhance activity by improving binding affinity to target enzymes .

- Hybrid Compounds : The combination of triazoles with other pharmacophores has shown promise in creating hybrid molecules with enhanced bioactivity. For example, quinolone-triazole hybrids have demonstrated superior antibacterial properties compared to their individual components .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-((1-(phenethylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound’s azetidine and triazole moieties allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful for therapeutic applications .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural uniqueness of the target compound lies in its phenethylsulfonyl-azetidine substituent. Below is a comparison with structurally similar triazole derivatives:

Key Observations :

- Heterocycle Linkage: Unlike Difenoconazole and Flusilazole, which feature dioxolane or silane groups, the azetidine-triazole scaffold may offer distinct conformational flexibility for enzyme binding .

Antifungal Activity

- Difenoconazole: Inhibits fungal lanosterol 14α-demethylase (CYP51), critical for ergosterol biosynthesis. EC₅₀ values range from 0.1–10 ppm against Ascomycetes .

- Flusilazole : Effective against powdery mildew and rusts at 50–100 g/ha application rates .

- Target Compound : Expected to exhibit antifungal activity via similar mechanisms, though phenethylsulfonyl-azetidine may enhance binding to fungal cytochrome P450 enzymes.

Enzyme Inhibition

Herbicidal and Plant Growth Regulation

- 1-(Aryloxyacetoxy)-1-(1H-1,2,4-triazol-1-yl)-3,3-dimethyl-2-butanones: Exhibit dual herbicidal and plant growth-regulating activity at 100–200 ppm .

Physicochemical Properties

Crystallographic Data :

Biological Activity

1-((1-(phenethylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a novel compound that has garnered attention due to its potential biological activities. This triazole derivative combines the pharmacological properties of triazoles with the structural features of azetidines and sulfonyl groups, leading to diverse biological applications.

Structural Characteristics

The compound's structure can be described through its molecular formula and SMILES representation, which allows for the visualization of its chemical properties. The presence of a phenethylsulfonyl group enhances its solubility and potentially its biological interactions.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit a range of biological activities, including:

- Antimicrobial Activity : Triazoles are known for their antifungal properties. Studies have shown that derivatives can inhibit the growth of various fungal strains.

- Anti-inflammatory Effects : Some triazole compounds have demonstrated anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

- Anticancer Properties : Certain 1,2,4-triazole derivatives have shown cytotoxic effects against cancer cell lines, including breast and colon cancer cells .

Synthesis and Evaluation

The synthesis of 1-((1-(phenethylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole typically involves multi-step organic reactions. The compound is synthesized from appropriate precursors through cyclization reactions that yield the desired triazole structure.

Case Studies

- Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of various triazole derivatives. The results indicated that some compounds exhibited significant inhibition of inflammatory markers in vitro, suggesting potential therapeutic applications for inflammatory diseases .

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that certain triazole derivatives were effective against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For example, one derivative showed an IC50 value of 6.2 μM against HCT-116 cells .

| Compound | Target Cell Line | IC50 Value (μM) |

|---|---|---|

| Triazole A | MCF-7 | 43.4 |

| Triazole B | HCT-116 | 6.2 |

| Triazole C | T47D | 27.3 |

The biological activity of 1-((1-(phenethylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is hypothesized to involve interaction with specific molecular targets such as enzymes and receptors implicated in inflammation and tumorigenesis. This interaction may modulate signaling pathways that lead to reduced inflammation or inhibited cancer cell proliferation.

Q & A

Basic: How can the synthesis of 1-((1-(phenethylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole be optimized for higher yield?

Methodological Answer:

Optimization involves selecting catalysts, solvent systems, and reaction conditions. For example, copper-catalyzed click chemistry (e.g., CuSO₄/Na₂SO₃) can enhance triazole ring formation efficiency, as demonstrated in the synthesis of analogous triazole-pyrazole hybrids . Key steps include:

- Catalyst Screening : Test Cu(I)/Cu(II) catalysts for regioselectivity.

- Solvent Optimization : Use THF/water (1:1) mixtures to balance solubility and reactivity.

- Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate pure products .

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and minimize side reactions.

Basic: What spectroscopic and computational methods are effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks by comparing chemical shifts to structurally similar triazoles (e.g., δ 7.5–8.5 ppm for aromatic protons; δ 50–60 ppm for azetidine carbons) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS (e.g., [M+H]+ ion).

- DFT Calculations : Use B3LYP/6-311G+(d,p) to predict vibrational frequencies, bond angles, and electronic properties, validating experimental data .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as done for perfluorophenyl triazoles .

Advanced: How does the phenethylsulfonyl group influence the compound’s bioactivity and selectivity?

Methodological Answer:

The sulfonyl group enhances electronegativity and hydrogen-bonding capacity, impacting target interactions:

- Enzyme Inhibition : Compare with non-sulfonylated analogs to assess COX-2/pesticidal activity (e.g., sulfonyl groups in 1,2,4-triazoles improve COX-2 selectivity by 10-fold in vitro) .

- Solubility : Measure logP values in octanol/water to evaluate hydrophilicity changes.

- Docking Studies : Use AutoDock Vina to model interactions with enzyme active sites (e.g., sulfonyl groups form H-bonds with Arg120 in COX-2) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions often arise from assay conditions or enantiomeric purity:

- Enantiomer Separation : Apply chiral chromatography (e.g., Chiralpak AD-H column) or enzymatic resolution to isolate (+)- and (−)-enantiomers, as done for fluorinated triazoles .

- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell lines).

- Purity Validation : Use HPLC-DAD to confirm >98% purity, eliminating impurities that skew activity .

Advanced: What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use Schrödinger Suite or GOLD to simulate binding modes with COX-2 or cytochrome P450 enzymes. Focus on π-π stacking between triazole rings and Phe518 in COX-2 .

- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2 Å indicates stable complexes).

- QSAR Modeling : Train models on triazole derivatives to correlate substituents (e.g., sulfonyl vs. methyl groups) with IC₅₀ values .

Basic: How to evaluate solubility and stability under varying experimental conditions?

Methodological Answer:

- Solubility Screening : Use shake-flask method in buffers (pH 1–10) and solvents (DMSO, ethanol).

- Stability Studies : Incubate at 25°C/40°C for 48h; monitor degradation via HPLC.

- Solvatochromic Analysis : Measure λmax shifts in solvents (e.g., DMSO vs. hexane) to assess polarity effects .

Advanced: How to design derivatives to improve target selectivity (e.g., COX-2 vs. COX-1)?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Replace phenethylsulfonyl with bulkier groups (e.g., cycloheptylsulfonyl) to sterically hinder COX-1 binding .

- Isosteric Replacement : Substitute azetidine with piperidine; compare IC₅₀ values.

- Metabolic Profiling : Use liver microsomes to identify metabolically labile sites (e.g., sulfonyl hydrolysis) and modify accordingly .

Advanced: What role does the azetidine ring play in pharmacokinetics?

Methodological Answer:

- Permeability : Measure PAMPA permeability; azetidine’s small ring size enhances membrane penetration vs. larger rings (e.g., piperidine).

- Metabolic Stability : Incubate with CYP3A4/CYP2D6 isoforms; azetidine’s strain reduces oxidation rates .

- LogP Prediction : Use MarvinSketch to calculate logP; azetidine lowers hydrophobicity by ~0.5 units vs. phenyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.